

Application Notes and Protocols for PF-06655075 in Mice

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Compound of Interest

Compound Name: PF-06655075

Cat. No.: B12382340

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Introduction

PF-06655075 is a novel, non-brain-penetrant agonist of the oxytocin receptor (OTR) with enhanced selectivity and a significantly longer plasma half-life compared to native oxytocin.[1][2] These characteristics make it a valuable tool for investigating the peripheral effects of OTR activation without the confounding central nervous system effects associated with brain-penetrant analogs.[1][2] This document provides detailed application notes and protocols for the use of **PF-06655075** in mice, based on available dose-response data from peer-reviewed literature.

Data Presentation

Currently, comprehensive public data on the dose-response relationship of **PF-06655075** in mice is limited. The primary available study focuses on a single effective dose in a behavioral paradigm. The data below summarizes the key findings from this study.

Table 1: Effect of a Single Subcutaneous Dose of **PF-06655075** on Fear-Induced Freezing in Mice

Compound	Dose (mg/kg)	Route of Administration	Formulation	Key Finding	Reference
PF-06655075	1	Subcutaneous (s.c.)	10% SEDDs in 50 mM phosphate buffer (pH 7.4)	Significantly inhibited fear-induced freezing in response to context and context + cue.	[1]

Experimental Protocols

The following is a detailed protocol for a fear-conditioning study in mice, as described in the available literature, to assess the behavioral effects of **PF-06655075**.

Fear Conditioning Paradigm

This protocol is adapted from the methodology described by Meera E. Modi, et al. (2016).

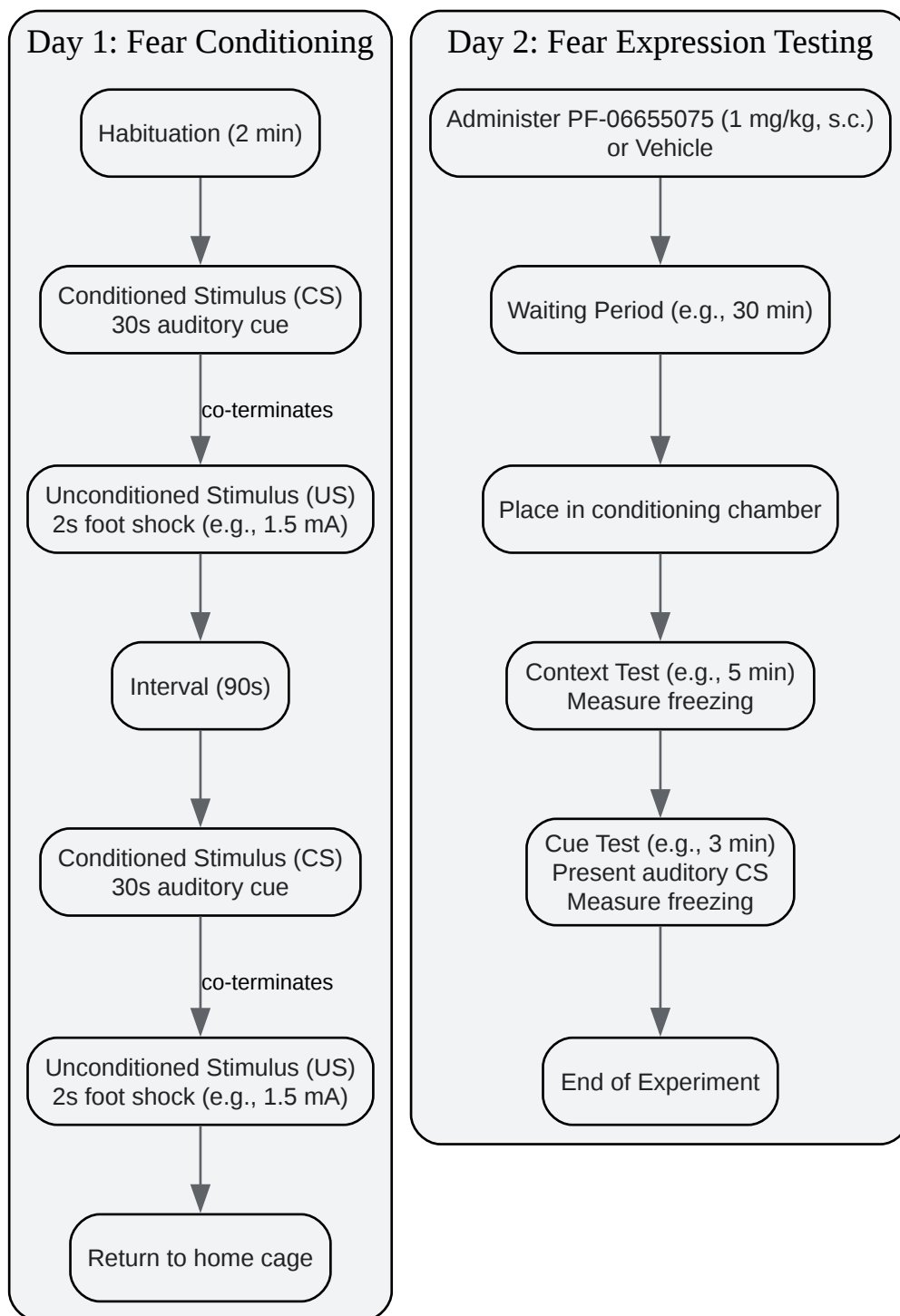
Objective: To assess the effect of peripherally administered **PF-06655075** on the expression of conditioned fear in mice.

Animals: Male C57BL/6J mice are commonly used for this paradigm.

Materials:

- **PF-06655075**
- Vehicle (e.g., 10% Self-Emulsifying Drug Delivery System (SEDDs) in 50 mM phosphate buffer, pH 7.4)
- Standard fear conditioning chambers equipped with a grid floor for foot shock delivery, a speaker for auditory cues, and a camera for recording behavior.
- FreezeFrame or similar software for automated scoring of freezing behavior.

Experimental Workflow:

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Experimental workflow for the fear conditioning study.

Procedure:

Day 1: Fear Conditioning

- Place individual mice into the fear conditioning chamber.
- Allow a 2-minute habituation period.
- Present a 30-second auditory conditioned stimulus (CS) (e.g., a tone or white noise).
- During the final 2 seconds of the CS, deliver a 2-second foot shock unconditioned stimulus (US) (e.g., 1.5 mA).
- After a 90-second interval, repeat the CS-US pairing.
- Thirty seconds after the second pairing, return the mice to their home cages.

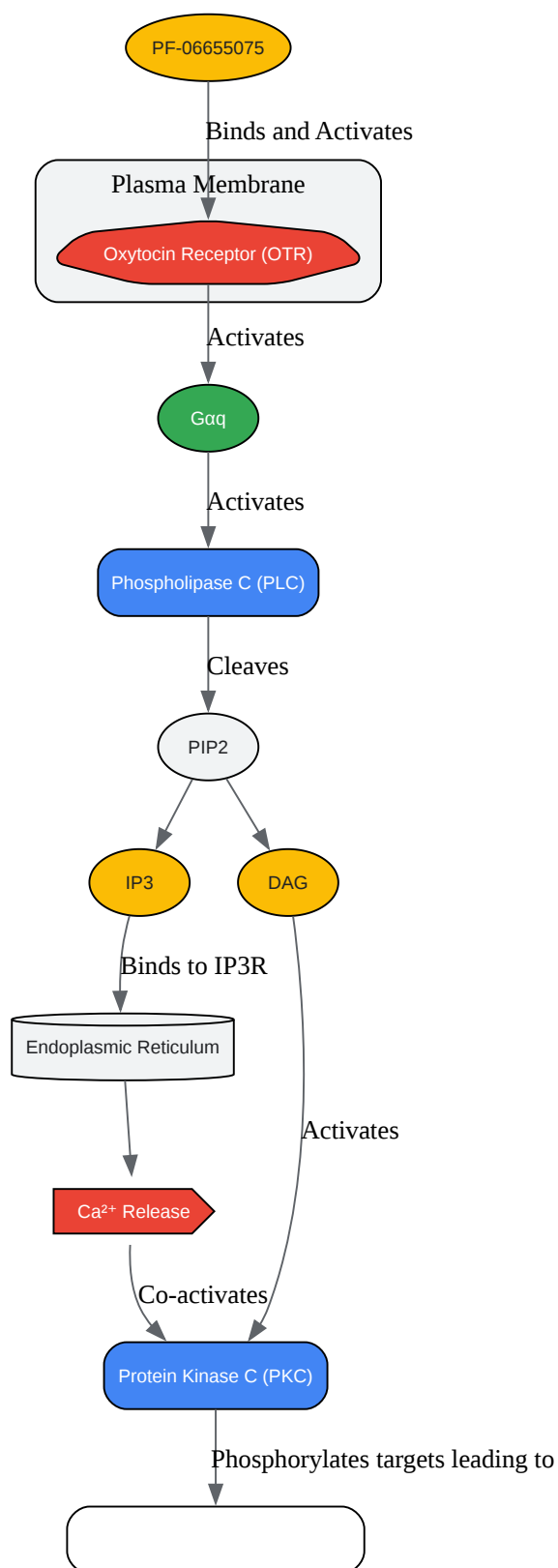
Day 2: Fear Expression Testing

- Administer **PF-06655075** (1 mg/kg, s.c.) or vehicle to the mice.
- After a predetermined waiting period (e.g., 30 minutes), place the mice back into the same conditioning chamber.
- Context Test: Record freezing behavior for a set duration (e.g., 5 minutes) in the absence of the auditory cue. Freezing is defined as the complete absence of movement except for respiration.
- Cue Test: Following the context test, present the auditory CS for a set duration (e.g., 3 minutes) and record freezing behavior.
- Analyze the percentage of time spent freezing during both the context and cue tests using automated software.

Signaling Pathway

PF-06655075 exerts its effects by acting as an agonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The activation of OTR initiates a cascade of intracellular

signaling events.



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Simplified Oxytocin Receptor Signaling Pathway.

Pathway Description:

- **PF-06655075** binds to and activates the oxytocin receptor (OTR) on the cell surface.
- The activated OTR couples to and activates the Gαq subunit of its associated G-protein.
- Activated Gαq stimulates the enzyme Phospholipase C (PLC).
- PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
- IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).
- DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).
- Activated PKC and elevated intracellular Ca²⁺ levels lead to a variety of downstream cellular responses through the phosphorylation of target proteins.

Conclusion

PF-06655075 is a potent and selective tool for studying the peripheral actions of the oxytocin system. While comprehensive dose-response data in mice are not yet widely available, the provided protocol for a fear conditioning study offers a robust method for evaluating its behavioral effects at a known effective dose. Further studies are warranted to fully characterize the dose-dependent effects of this compound in various physiological and behavioral models. Researchers are encouraged to perform dose-finding studies for their specific experimental paradigms.

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References

- 1. Peripheral Administration of a Long-Acting Peptide Oxytocin Receptor Agonist Inhibits Fear-Induced Freezing - PMC [pmc.ncbi.nlm.nih.gov]
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